1-(3-(Benzyloxy)cyclobutyl)ethanone
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Overview
Description
1-(3-(Benzyloxy)cyclobutyl)ethanone is an organic compound with the molecular formula C₁₃H₁₆O₂ It is a cyclobutyl ketone derivative, where the cyclobutane ring is substituted with a benzyloxy group at the third position and an ethanone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)cyclobutyl)ethanone typically involves multiple steps:
Deprotection and Hydrolysis: The intermediate is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.
Hunsdiecker Reaction: The carboxylic acid is converted to a carboxylic acid silver salt, which reacts with elemental bromine to form a bromoalkane.
Final Substitution: The bromoalkane undergoes a nucleophilic substitution reaction with benzyl alcohol to produce 3-(benzyloxy)-1-cyclobutanone.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzyloxy)cyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclobutyl derivatives.
Scientific Research Applications
1-(3-(Benzyloxy)cyclobutyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of medical imaging agents and other specialized chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)cyclobutyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-(3-(Benzyloxy)cyclobutyl)ethanone can be compared with other cyclobutyl ketone derivatives:
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(3-phenylmethoxycyclobutyl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-10(14)12-7-13(8-12)15-9-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
InChI Key |
LZLNZCGXKPDUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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